Hydroquinine hydrobromide Hydroquinine hydrobromide
Brand Name: Vulcanchem
CAS No.: 85153-19-1
VCID: VC1716546
InChI: InChI=1S/C20H26N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H
SMILES: CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Br
Molecular Formula: C20H27BrN2O2
Molecular Weight: 407.3 g/mol

Hydroquinine hydrobromide

CAS No.: 85153-19-1

Cat. No.: VC1716546

Molecular Formula: C20H27BrN2O2

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

Hydroquinine hydrobromide - 85153-19-1

Specification

CAS No. 85153-19-1
Molecular Formula C20H27BrN2O2
Molecular Weight 407.3 g/mol
IUPAC Name (5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Standard InChI InChI=1S/C20H26N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H
Standard InChI Key BKKQYYLUFOIOJF-UHFFFAOYSA-N
Isomeric SMILES CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Br
SMILES CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Br
Canonical SMILES CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Br

Introduction

PropertyValue
Chemical FormulaC₆H₆O₂
Molecular Weight110.11 g/mol
AppearanceWhite solid/crystals
Melting Point170-172°C
Boiling Point285-287°C
Density1.332 (at 15°C)
Solubility in Water5.9 g/100 mL (15°C)
Vapor Pressure10⁻⁵ mmHg (20°C)
Acidity (pKa)9.9
Magnetic Susceptibility-64.63×10⁻⁶ cm³/mol

The compound dissolves in 14 parts water and is freely soluble in alcohol and ether, while being slightly soluble in benzene. A notable characteristic is that its solution becomes brown in air due to oxidation, with this process accelerating rapidly in the presence of alkali .

Industrial Production Methods

Major Industrial Synthesis Routes

Hydroquinone is produced industrially through two primary methods:

The first and most widely utilized route resembles the cumene process in its reaction mechanism. This method involves dialkylation of benzene with propene to produce 1,4-diisopropylbenzene. This intermediate compound then reacts with air to form a bis(hydroperoxide), structurally similar to cumene hydroperoxide, which rearranges in acidic conditions to yield acetone and hydroquinone .

The second common route involves hydroxylation of phenol using a catalyst. This reaction employs hydrogen peroxide and produces a mixture of hydroquinone and its ortho isomer catechol (benzene-1,2-diol), as represented by the following chemical equation:

C₆H₅OH + H₂O₂ → C₆H₄(OH)₂ + H₂O

Alternative Synthesis Methods

Several less common but scientifically significant synthesis routes include:

  • A potential synthesis method using acetylene and iron pentacarbonyl, where iron pentacarbonyl acts as a catalyst in the presence of free carbon monoxide gas. While rhodium or ruthenium can provide favorable chemical yields as alternative catalysts, they are typically avoided due to their recovery costs .

  • Preparation through oxidation of various phenols, such as aniline and DIPB, using methods like Elbs persulfate oxidation and Dakin oxidation .

  • Hydrolysis of chlorophenol, though this is generally less common in industrial applications .

  • Historical synthesis via dry distillation of quinic acid, as first demonstrated by Pelletier and Caventou in 1820 .

Mechanism of Action in Medical Applications

Tyrosinase Inhibition

When used in dermatological treatments, hydroquinone primarily functions by inhibiting tyrosinase, the enzyme responsible for melanin production. Tyrosinase catalyzes the conversion of the amino acid tyrosine into melanin precursors including dopaquinone and dopachrome. In the presence of hydroquinone, the enzyme preferentially oxidizes it over tyrosine, effectively halting melanin production .

Although hydroquinone is a poorer substrate for tyrosinase than tyrosine, it becomes effectively oxidized due to the generation of catalytic amounts of dopa, which serves as a cofactor for tyrosinase .

Effects on Melanocyte Structure and Function

Beyond enzymatic inhibition, hydroquinone affects the distribution of melanosome dispersion throughout dendritic projections, limiting pigmentation uptake by keratinocytes. Research has demonstrated that hydroquinone directly impacts the cytoskeleton of melanocytes. Melanin-producing cells incubated with hydroquinone exhibit dramatic morphological changes, becoming smaller and more dendritic .

At higher concentrations, hydroquinone disrupts microtubule formation, causing increased clumping of cytoskeletal structures. It also influences actin inside melanocytes, with the disruption of cellular cytoskeletal structures potentially explaining hydroquinone's cytotoxic effects at higher doses .

Cellular Metabolism Effects

Studies indicate that hydroquinone significantly inhibits DNA and RNA synthesis in treated cells compared to control cell lines. Specifically, incorporation of thymidine and uridine into DNA and RNA is inhibited in the presence of hydroquinone, with this effect being more pronounced in melanocytes .

Some researchers hypothesize that this disruption of cellular processes contributes more substantially to hydroquinone's hypopigmentation effects than its ability to inhibit tyrosinase. Additionally, hydroquinone demonstrates the ability to scavenge and trap free radicals, donating electrons to these highly reactive molecules that can induce oxidative stress and damage various cellular components .

Clinical Applications and Efficacy

Dermatological Uses

Hydroquinone is primarily used in dermatology as a skin-lightening agent for treating various hyperpigmentation disorders, including:

  • Melasma

  • Solar lentigines

  • Freckles

  • Post-inflammatory hyperpigmentation

  • Acne scars

  • Age spots

  • Post-inflammatory marks from psoriasis and eczema

It works by bleaching the skin through decreasing melanocyte numbers, which are responsible for producing melanin that determines skin tone. By controlling these melanocytes, skin tone becomes more even over time .

Comparative Efficacy Studies

Several clinical studies have evaluated hydroquinone's efficacy compared to other depigmenting agents:

These studies demonstrate that while hydroquinone is effective, combination therapies or alternative agents may offer advantages in terms of side effect profiles or efficacy in certain situations .

Industrial Applications

Chemical Processing Uses

Hydroquinone serves numerous functions in industrial applications:

  • Polymerization inhibitor in manufacturing monomers like acrylics (AA, AE), methacrylics (MMA, MAA), and acrylonitrile (AN)

  • Intermediate chemical in the synthesis of dyes, motor fuels, and oils

  • Starting raw material for agrochemical production

  • Antioxidant and inhibitor in various chemical processes

Photographic and Specialty Applications

In photographic processing, hydroquinone functions as a phenol by-product with antioxidant properties, though it can cause toxicity primarily in the kidney. Its application extends to:

  • Reducing agent in photographic developing solutions

  • Component in industrial and consumer adhesives

  • Additive to heat shrink tubing, restorative paste, and bonding tape

  • Ingredient in certain manicure preparations and hair dyes

The complete range of applications includes:

  • Agriculture intermediates

  • Case and carton closures

  • Dyes, pigments, and paints

  • Flame retardants

  • Graphic arts

  • Herbicide intermediates

  • Water treatment for industrial applications

  • Various polymer modifications

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